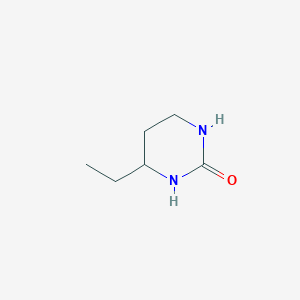

4-Ethyltetrahydro-2(1H)-pyrimidinone

説明

Significance of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are of paramount importance in contemporary chemical research, particularly in the field of medicinal chemistry. wikipedia.orgnih.gov Statistically, more than 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing rings being the most prevalent. nih.gov A 2014 analysis revealed that approximately 60% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. mdpi.com This prevalence is attributed to their ability to engage in various biological interactions, such as hydrogen bonding, and their structural resemblance to many natural products like alkaloids, vitamins, and hormones. wikipedia.orgnih.gov The stability and functional versatility of these scaffolds make them indispensable in the design and discovery of new therapeutic agents. mdpi.combeilstein-journals.org

Overview of Tetrahydropyrimidinone Scaffolds in Synthetic Methodologies

The tetrahydropyrimidinone (THP) core is a prominent feature in a variety of pharmacologically active molecules. nih.gov These scaffolds are recognized for a wide array of biological activities. banglajol.info The most common synthetic route to the related 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is the Biginelli reaction, a one-pot multicomponent reaction first reported in 1891. wikipedia.orgbanglajol.info This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.orgbanglajol.inforesearchgate.netsctunisie.org The resulting DHPMs serve as crucial intermediates and have been developed into calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds. nih.govbanglajol.info

While the Biginelli reaction is powerful for creating substituted dihydropyrimidinones, the synthesis of a tetrahydropyrimidinone with only a substituent at the 4-position, such as 4-Ethyltetrahydro-2(1H)-pyrimidinone, would likely require a different approach. A plausible, though not specifically documented, method would be the cyclization of an appropriately substituted 1,3-diamine (in this case, 1,3-diaminopentane) with a carbonyl source like phosgene, its derivatives, or dimethyl carbonate. researchgate.net

Historical Context of this compound in Chemical Literature

A thorough search of scientific databases and chemical literature reveals a significant lack of historical or contemporary research focused specifically on This compound . There is no specific CAS (Chemical Abstracts Service) number assigned to this compound, which is a strong indicator of its obscurity in the scientific record. While data exists for the parent compound, tetrahydro-2(1H)-pyrimidinone (CAS 1852-17-1) nih.gov, and for various isomers such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (CAS 7226-23-5) scbt.comsigmaaldrich.comsigmaaldrich.com, no such specific data could be retrieved for the 4-ethyl derivative.

Consequently, the following sections, which would typically detail the synthesis, properties, reactivity, and applications of the target compound, cannot be completed with scientifically accurate and verifiable information. The generation of such data would be speculative and fall outside the bounds of established scientific knowledge.

Based on an extensive review of available chemical literature, there is no specific, verifiable research data concerning the synthesis, physicochemical properties, structural analysis, chemical reactivity, or applications of This compound . While the broader family of nitrogen heterocycles and tetrahydropyrimidinones are of significant interest in organic and medicinal chemistry, this particular derivative remains an uncharacterized entity. Further empirical research would be required to elucidate the characteristics of this compound.

特性

IUPAC Name |

4-ethyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-3-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEOGXVBPSWOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633399 | |

| Record name | 4-Ethyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185301-89-7 | |

| Record name | 4-Ethyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethyltetrahydro 2 1h Pyrimidinone

Stereoselective Synthesis of 4-Ethyltetrahydro-2(1H)-pyrimidinone

The creation of the chiral center at the C4 position of the tetrahydropyrimidinone ring with a specific stereochemistry is a key challenge. Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to the desired enantiomer or diastereomer. The primary route to this compound is envisioned as a two-step process: first, the synthesis of the unsaturated precursor, 4-ethyl-3,4-dihydropyrimidin-2(1H)-one, followed by the stereoselective reduction of the carbon-carbon double bond.

Asymmetric Synthesis Approaches

Asymmetric synthesis introduces chirality into a molecule, producing a stereoisomeric imbalance. For this compound, this involves methods that can selectively form one enantiomer over the other.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgwikipedia.org After the desired chiral center is created, the auxiliary is removed. While specific examples for the synthesis of this compound are not prevalent in the literature, established chiral auxiliaries could be employed.

For instance, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org It would first be acylated with a suitable precursor, and then the ethyl group could be introduced at the α-position. Subsequent cyclization to form the tetrahydropyrimidinone ring would be directed by the chiral auxiliary. Another common class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.org An N-acylated oxazolidinone could undergo a stereoselective aldol (B89426) reaction with propanal, followed by further functionalization and cyclization with urea (B33335) to form the desired chiral tetrahydropyrimidinone. The steric hindrance provided by the substituents on the auxiliary directs the approach of the electrophile, leading to high diastereoselectivity.

Table 1: Commonly Used Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Application in Synthesis of this compound |

| Pseudoephedrine | Amino alcohol | Directing the stereoselective alkylation or aldol reaction to set the C4 stereocenter. |

| Evans Oxazolidinones | Oxazolidinone | Controlling the stereochemistry of an aldol condensation to introduce the ethyl group and adjacent stereocenters. |

| Camphorsultam | Sultam | Used in Michael additions or other C-C bond-forming reactions to establish the C4 chirality. wikipedia.org |

| (R)- or (S)-BINOL | Binaphthyl | Can be used to form chiral acetals or other derivatives that direct subsequent reactions. wikipedia.org |

Catalytic asymmetric synthesis is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most promising approach for the synthesis of chiral this compound is the asymmetric hydrogenation of its precursor, 4-ethyl-3,4-dihydropyrimidin-2(1H)-one, which contains a C=C bond within a cyclic enamide structure.

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes with chiral phosphine (B1218219) ligands are well-established catalysts for the asymmetric hydrogenation of enamides. thieme-connect.comrsc.orgwiley-vch.de For instance, rhodium catalysts bearing ligands such as Binapine have been shown to be highly effective for the hydrogenation of tetrasubstituted cyclic enamides, achieving high yields and excellent enantioselectivities. thieme-connect.com The hydrogenation of 4-ethyl-3,4-dihydropyrimidin-2(1H)-one would likely proceed under similar conditions, using a rhodium precursor like [Rh(cod)₂]BF₄ and a chiral bisphosphine ligand.

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium catalysts have also emerged as powerful tools for the asymmetric hydrogenation of various unsaturated compounds, including N-heterocycles. rsc.orgnih.govresearchgate.netacs.orgthieme-connect.comrsc.org Iridium complexes, often in combination with chiral phosphine ligands such as those from the SegPhos or f-Binaphane families, can effectively reduce pyrimidine (B1678525) derivatives. rsc.orgresearchgate.netdicp.ac.cn The hydrogenation of 4,6-disubstituted 2-hydroxypyrimidines to chiral cyclic ureas has been demonstrated with high diastereoselectivity and enantioselectivity using an iridium catalyst. nih.govacs.orgdicp.ac.cn This methodology could be directly applicable to the reduction of the dihydropyrimidinone precursor to this compound.

Table 2: Exemplary Chiral Catalysts for Asymmetric Hydrogenation of Related Substrates

| Catalyst System | Substrate Type | Typical Conditions | Reported Performance | Reference |

| [Rh(cod)₂]BF₄ / (R)-Binapine | Tetrasubstituted cyclic enamides | H₂ (30-40 atm), CH₂Cl₂, r.t. | Up to 99% yield, >99% ee | thieme-connect.com |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 4,6-Disubstituted 2-hydroxypyrimidines | H₂ (800 psi), TCCA, EtOH/iPrOH, 40 °C | Excellent ds, up to 96% ee | dicp.ac.cn |

| Ir/(S,S)-f-Binaphane | Pyrimidinium salts | H₂ (mild conditions) | High yields and enantioselectivities | rsc.org |

| Chiral Phosphoric Acid (organocatalyst) | 2-Hydroxypyrimidines | Hantzsch ester or DHPD, Benzene, 40 °C | Up to 99% yield, up to 99% ee | dicp.ac.cnresearchgate.net |

Enantioselective Preparation Techniques

Enantioselective preparation focuses on methods that directly yield an enantiomerically enriched product. Organocatalysis has become a powerful tool for such transformations. nih.govnih.govsioc-journal.cnyoutube.commdpi.com

Organocatalytic Transfer Hydrogenation: Chiral Brønsted acids, particularly chiral phosphoric acids, have been successfully employed in the transfer hydrogenation of 2-hydroxypyrimidines to furnish chiral 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). dicp.ac.cnresearchgate.net In these reactions, a Hantzsch ester or a dihydrophenanthridine serves as the hydrogen source. dicp.ac.cnresearchgate.net This method is highly chemoselective and can produce DHPMs with excellent yields and enantioselectivities. By starting with a suitable 2-hydroxypyrimidine (B189755) precursor that would lead to the 4-ethyl-dihydropyrimidinone intermediate upon reduction, this method could be adapted for the enantioselective synthesis of the target molecule's precursor. Subsequent non-stereoselective reduction of the remaining unsaturation would yield the desired tetrahydropyrimidinone.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to form a specific diastereomer of a product that has multiple stereocenters. If a chiral center is already present in the precursor molecule, it can direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, if a chiral auxiliary is used to construct the dihydropyrimidinone ring, the subsequent reduction of the C=C bond could be diastereoselective, controlled by the existing stereocenter at C4.

Alternatively, if a racemic mixture of the 4-ethyl-dihydropyrimidinone is subjected to reduction, the formation of two new stereocenters (if other substituents are present) would lead to diastereomers. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product. While specific studies on the diastereoselective reduction of 4-ethyl-dihydropyrimidinone are scarce, principles from the reduction of other substituted cyclic enamides could be applied. beilstein-journals.org

Multicomponent Reaction Protocols for Pyrimidinone Core Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov The Biginelli reaction is a classic MCR used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govnih.govnih.govmdpi.comresearchgate.net This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. nih.govnih.govnih.govmdpi.comresearchgate.net

To synthesize the precursor for this compound, a Biginelli-type reaction would be employed using propanal, a suitable β-dicarbonyl compound, and urea. The resulting 4-ethyl-dihydropyrimidinone could then be isolated and subsequently reduced to the target tetrahydropyrimidinone. Numerous catalysts have been developed to improve the efficiency and conditions of the Biginelli reaction, including Lewis acids, Brønsted acids, and heterogeneous catalysts. nih.govnih.govmdpi.comresearchgate.net

Furthermore, asymmetric versions of the Biginelli reaction have been developed using chiral catalysts, which can directly produce enantiomerically enriched DHPMs. nih.govnih.gov These chiral DHPMs can then be reduced to the corresponding chiral tetrahydropyrimidinones.

Table 3: Catalysts for the Biginelli Reaction

| Catalyst | Reaction Conditions | Advantages | Reference |

| Silica chloride | Solvent-free, 80 °C | Inexpensive, excellent yields | nih.gov |

| Diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) | Room temperature | Mild conditions, high yields, recyclable catalyst | nih.govnih.gov |

| Fe₃O₄@C@OSO₃H | Solvent-free, 80 °C | Magnetic, reusable nano-catalyst | researchgate.net |

| Chiral Primary Amines | Organic solvent, with acid co-catalyst | Enantioselective, moderate to good ee | nih.gov |

| Chiral Phosphoric Acids | Organic solvent | Organocatalytic, enantioselective | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrimidinone derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comnih.gov The Biginelli reaction, a multicomponent reaction (MCR) that condenses an aldehyde, a β-keto ester, and urea, is a foundational method for producing dihydropyrimidinones, the precursors to tetrahydropyrimidinones. eurekaselect.comamazonaws.com This one-pot synthesis is inherently atom-economical, and recent modifications have further enhanced its green credentials. eurekaselect.comsemanticscholar.org

Key green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.comresearchgate.net In the context of tetrahydropyrimidine (B8763341) synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. foliamedica.bgresearchgate.net This technique offers a faster, more energy-efficient route to the pyrimidinone core. researchgate.net

Solvent-Free and Aqueous Synthesis: Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. nih.gov Syntheses have been successfully performed under solvent-free conditions, for instance by grinding the reactants together ("grindstone chemistry"), which simplifies work-up procedures and enhances atom economy. amazonaws.comchemistry-online.com Water has also been employed as a green solvent, providing a safe and environmentally benign reaction medium. researchgate.net

Use of Greener Catalysts: Traditional Biginelli reactions often rely on strong Brønsted or Lewis acids, which can be corrosive and generate hazardous waste. researchgate.netnih.gov Research has focused on identifying more environmentally friendly catalysts. Organocatalysts like citric acid, p-toluenesulfonic acid, and L-proline have been used effectively. chemistry-online.comresearchgate.net Similarly, Brønsted acidic ionic liquids have been developed as recyclable and efficient catalysts that perform well under solvent-free and near-room temperature conditions. nih.gov Heterogeneous catalysts are also advantageous as they can be easily recovered and reused for multiple reaction cycles. rasayanjournal.co.in

Table 1: Comparison of Green Catalytic Methods in Pyrimidinone Synthesis

| Catalyst System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Ethanol, 22-24 min | Drastically reduced reaction time (minutes vs. hours), improved yields. foliamedica.bgresearchgate.net | foliamedica.bgresearchgate.net |

| Citric Acid (Organocatalyst) | Solvent-free, 80°C | Inexpensive, biodegradable, good to excellent yields. researchgate.net | researchgate.net |

| Brønsted Acidic Ionic Liquid | Solvent-free, 30-90°C | High efficiency, recyclability, mild reaction conditions, avoidance of organic solvents. nih.gov | nih.gov |

| Grindstone Chemistry (p-toluenesulfonic acid) | Solvent-free, grinding | Eliminates bulk solvents, simple setup, high yield (94% estimated). amazonaws.comchemistry-online.com | amazonaws.comchemistry-online.com |

| Magnesium Bromide | Solvent-free | Inexpensive, readily available, high yields, short reaction time. |

Novel Precursor Derivatization and Cyclization Strategies

Beyond the classic Biginelli reaction, chemists have developed innovative strategies for constructing the pyrimidinone ring system by modifying precursors and exploring alternative cyclization pathways. These methods expand the structural diversity achievable and provide access to complex pyrimidinone derivatives.

One prominent approach involves the multi-step synthesis where precursors are derivatized before the final cyclization. For instance, a sequence can begin with a one-pot reaction to form a functionalized pyrimidine thiol, which is then subjected to hydrazinolysis. The resulting 2-hydrazinyl pyrimidine can be condensed with other molecules, such as isatin (B1672199) derivatives, to create complex hybrid structures. mdpi.com

Alternative cyclization mechanisms have also been explored. Instead of the traditional acid-catalyzed condensation, domino reactions catalyzed by transition metals like copper offer a different route. A copper-catalyzed domino synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed, which proceeds through an aza-Michael addition, aerobic dehydrogenation, and subsequent intramolecular amidation, using air as the oxidant. nih.gov

The strategic choice of precursors significantly influences the reaction outcome. The reaction of 3-substituted-5-amino-1H-pyrazoles with different cyclic β-dicarbonyl compounds can regioselectively yield cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Furthermore, a four-component reaction using a ketone, ethyl cyanoacetate, elemental sulfur, and formamide (B127407) has been reported for the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a step-economical approach to fused pyrimidinone systems. nih.gov

Another sophisticated strategy involves the SNAr (nucleophilic aromatic substitution) reaction. In one example, a precursor is reacted with deuterated 4-aminobenzenesulfonamide, followed by a reaction with a lithium-derived alkoxide to furnish the desired pyrimidinone scaffold. mdpi.com These advanced methods demonstrate the versatility of modern organic synthesis in creating a wide array of pyrimidinone-based molecules.

Solid-Phase Synthesis Techniques for Pyrimidinone Scaffolds

Solid-phase synthesis (SPS) has become a cornerstone of combinatorial chemistry and is well-suited for generating large libraries of pyrimidinone derivatives for screening purposes. mdpi.com In SPS, the initial reactant is anchored to an insoluble polymer support (resin), and subsequent reagents are added in solution. bachem.com This methodology simplifies the purification process to simple filtration and washing, enabling automation. mdpi.comresearchgate.net

Various solid supports, such as polystyrene-derived resins (e.g., Merrifield resin, Rink amide resin), are commonly used for constructing the pyrimidine ring. researchgate.netnih.gov The choice of resin and the linking strategy are critical for the successful synthesis and final cleavage of the product from the support. acs.org

For example, a solid-phase approach to imidazoquinazolinones, which contain a pyrimidinone core, has been developed using Rink amide resin. researchgate.net The synthesis involves immobilizing an amino acid on the resin, followed by a series of reactions to build the heterocyclic system. researchgate.net Another strategy uses a bromoacetal resin where various amines are loaded via an SN2 reaction, followed by coupling with amino acids and a key cyclization-release step. mdpi.com

Cyclitive cleavage is an elegant strategy where the final cyclization step simultaneously releases the completed molecule from the solid support. nih.gov This has been demonstrated in the synthesis of various peptidomimetic scaffolds. nih.gov The combination of solid-phase techniques with other green methods, such as microwave heating, can further accelerate the synthesis process. nih.govacs.org

Table 2: Overview of Solid-Phase Synthesis Strategies for Pyrimidinone and Related Scaffolds

| Solid Support/Resin | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| Rink Amide Resin | Synthesis of imidazoquinazolinones | Allows for three points of diversity; suitable for creating compound libraries. researchgate.net | researchgate.net |

| Merrifield Resin | Synthesis of peptidomimetic scaffolds | Use of a key intermediate allowing for cyclitive cleavage to release the final product. nih.gov | nih.gov |

| Polystyrene-derived supports | General pyrimidine synthesis | Compatible with microwave heating to accelerate reactions. nih.govacs.org | nih.govacs.org |

| Bromoacetal Resin | Synthesis of β-turn mimetics | Loading of amines via SN2 reaction, followed by a formic acid-mediated cyclization and release. mdpi.com | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 4 Ethyltetrahydro 2 1h Pyrimidinone

Ring-Opening and Ring-Closing Reaction Pathways

The tetrahydropyrimidinone ring is a stable six-membered heterocycle, but under certain conditions, it can undergo ring-opening reactions. Conversely, ring-closing reactions are fundamental to its synthesis.

The synthesis of tetrahydropyrimidinones, including the 4-ethyl derivative, can be achieved through the Biginelli reaction. This one-pot multicomponent reaction involves the acid-catalyzed condensation of an aldehyde (in this case, propanal to introduce the ethyl group at the 4-position), a β-dicarbonyl compound, and urea (B33335). organic-chemistry.orgresearchgate.net The mechanism of the Biginelli reaction has been a subject of study, with several proposed pathways. One widely accepted mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-dicarbonyl enol form and subsequent cyclization and dehydration to yield the dihydropyrimidinone, which can then be reduced to the tetrahydropyrimidinone. organic-chemistry.orgwikipedia.org

Ring-opening of the tetrahydropyrimidinone ring can occur under hydrolytic conditions, typically promoted by strong acids or bases, which cleave the amide bonds within the cyclic urea structure. The stability of the ring makes these reactions generally require forcing conditions.

| Reaction Type | General Reactants | General Conditions | Product Type |

| Ring-Closing (Biginelli Reaction) | Aldehyde, β-Ketoester, Urea | Acid catalyst (e.g., HCl, H₂SO₄) | Dihydropyrimidinone |

| Ring-Opening (Hydrolysis) | Tetrahydropyrimidinone | Strong acid or base, heat | Diamine derivative |

Substitution Reactions on the Tetrahydropyrimidinone Core

Nucleophilic Substitution Processes

The tetrahydropyrimidinone core itself is generally resistant to direct nucleophilic substitution due to the electron-rich nature of the amide functionalities. However, derivatization of the ring can introduce leaving groups, enabling nucleophilic attack. For instance, if a hydroxyl group were present on the ring, it could be converted to a better leaving group (e.g., a tosylate), which could then be displaced by a nucleophile.

Alkylation of the nitrogen atoms of the cyclic urea is a common nucleophilic substitution process. In the presence of a base to deprotonate the N-H group, the resulting anion can act as a nucleophile and react with alkyl halides. The regioselectivity of this reaction (N1 vs. N3) can be influenced by the steric and electronic environment around the nitrogen atoms.

Electrophilic Substitution Processes

The nitrogen atoms of the tetrahydropyrimidinone ring possess lone pairs of electrons and can thus react with electrophiles. Acylation and alkylation of the nitrogens are typical electrophilic substitution reactions.

Nitration of pyrimidinone derivatives has been studied, and it is known that the reaction occurs on the free base species in the presence of strong acids like sulfuric acid. slideshare.net For 4-Ethyltetrahydro-2(1H)-pyrimidinone, electrophilic attack would likely occur at one of the nitrogen atoms, though the ethyl group might exert some electronic influence on the ring's reactivity.

Halogenation at the carbon atoms of the tetrahydropyrimidinone ring is not a commonly reported reaction, likely due to the deactivated nature of the ring carbons adjacent to the carbonyl group and nitrogen atoms.

Oxidation and Reduction Chemistry of the Pyrimidinone Moiety

The carbonyl group within the tetrahydropyrimidinone ring can be reduced, while the heterocyclic ring can undergo oxidative dehydrogenation.

Reduction: Cyclic ureas can be reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org This reaction typically reduces the carbonyl group to a methylene (B1212753) group, converting the cyclic urea into a cyclic diamine (aminal). wikipedia.org The rate of this reduction is influenced by the nature of the substituents on the ring. wikipedia.org For this compound, reduction with LiAlH₄ would be expected to yield 4-ethyl-1,3-diazacyclohexane.

Oxidation: The tetrahydropyrimidinone ring can be oxidized to the corresponding dihydropyrimidinone or pyrimidinone. Dehydrogenation can be achieved using various oxidizing agents. For instance, 3,4-dihydropyrimidin-2(1H)-ones have been successfully oxidized to pyrimidin-2(1H)-ones using pyridinium (B92312) chlorochromate (PCC). researchgate.net Catalytic dehydrogenation using transition metal catalysts is another potential method for the aromatization of such heterocyclic systems. nih.govrsc.org

| Reaction | Reagent | Expected Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-Ethyl-1,3-diazacyclohexane |

| Oxidation | Pyridinium Chlorochromate (PCC) | 4-Ethyl-3,4-dihydropyrimidin-2(1H)-one |

Functional Group Interconversions at the Ethyl Moiety

The ethyl group at the 4-position of the ring offers a site for various functional group interconversions, typical of alkyl side chains on heterocyclic rings.

Halogenation: Free-radical halogenation, initiated by UV light or radical initiators, can introduce a halogen atom onto the ethyl group. researchgate.net The selectivity of this reaction (α- or β-position on the ethyl chain) would depend on the relative stability of the resulting radical intermediates. Benzylic and allylic positions are generally more reactive towards radical halogenation, but in the absence of such activation, the reaction can proceed on a simple alkyl chain.

Oxidation: Vigorous oxidation of the ethyl group, for instance with strong oxidizing agents like potassium permanganate, could potentially lead to the corresponding carboxylic acid, cleaving the ethyl group and forming a ketone at the 4-position. Milder oxidation conditions might allow for the selective oxidation of the methylene group to a carbonyl, yielding a 4-acetyl derivative, or to a hydroxyl group.

| Reaction Type | Typical Reagents | Potential Product(s) |

| Free-Radical Halogenation | NBS (N-Bromosuccinimide), light | 4-(1-Bromoethyl)tetrahydro-2(1H)-pyrimidinone or 4-(2-Bromoethyl)tetrahydro-2(1H)-pyrimidinone |

| Oxidation | KMnO₄, H₂O₂ | 4-Acetyltetrahydro-2(1H)-pyrimidinone, 4-Carboxytetrahydro-2(1H)-pyrimidinone |

Transition State Analysis in this compound Reactions

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms and transition states. nih.govjchemrev.comphyschemres.orgijcce.ac.ir For the ring-closing step in the synthesis of the tetrahydropyrimidinone core, DFT studies on the Biginelli reaction have helped to elucidate the energies of intermediates and transition states, confirming the most plausible reaction pathways. researchgate.net

For reactions such as nucleophilic substitution at the nitrogen atoms or ring-opening, computational modeling can be used to calculate the activation energies of different possible pathways. acs.org Such studies would involve locating the transition state structures on the potential energy surface and characterizing them by the presence of a single imaginary frequency. These analyses help in understanding the regioselectivity and stereoselectivity of reactions involving the this compound scaffold. For instance, in a nucleophilic attack on the carbonyl carbon, a tetrahedral intermediate would be formed, and the transition state leading to it would involve the approach of the nucleophile to the π* orbital of the C=O bond.

| Reaction Studied Computationally (Analogous Systems) | Key Findings from Transition State Analysis |

| Biginelli Reaction | Identification of the rate-determining step, often the initial condensation or the C-N bond formation. wikipedia.orgresearchgate.net |

| Cyclic Urea Ring Formation | Calculation of activation energies for intramolecular cyclization pathways. acs.org |

| Nucleophilic Attack on Carbonyl | Characterization of the tetrahedral transition state and its energy barrier. |

Role of Hydrogen Bonding in Reaction Mechanisms

The chemical behavior of this compound, a cyclic urea derivative, is significantly influenced by its capacity to form strong and directional hydrogen bonds. This characteristic is central to understanding its role in various reaction mechanisms, particularly in the realm of supramolecular chemistry and organocatalysis. The pyrimidinone core, with its N-H hydrogen bond donors and carbonyl (C=O) hydrogen bond acceptor, is predisposed to engage in intermolecular interactions that can stabilize transition states, activate substrates, and direct the stereochemical outcome of chemical transformations. nih.govnih.gov

Detailed research into pyrimidinone and related cyclic urea structures has elucidated the critical nature of hydrogen bonding. acs.orgsemanticscholar.org These interactions are not merely passive structural elements but actively participate in and modulate chemical reactions. The N-H---O=C hydrogen bond, in particular, is a robust and recurring motif that dictates the assembly of these molecules in both solution and the solid state. nih.govacs.orgsemanticscholar.org This propensity for self-association through hydrogen bonding can be a competing factor in reaction systems where the pyrimidinone is intended to act as a catalyst or reagent, as it must first dissociate from its dimeric or oligomeric forms to engage with the substrate. nih.gov

In the context of reaction mechanisms, the hydrogen bonds originating from the N-H groups of this compound can function in several key ways:

Electrophile Activation: The N-H groups can act as hydrogen bond donors to an electrophilic substrate, increasing its reactivity. For instance, in a Michael addition reaction, the pyrimidinone could hydrogen-bond to the carbonyl group of an enone, polarizing the C=O bond and rendering the β-carbon more susceptible to nucleophilic attack.

Nucleophile Organization and Delivery: By forming a hydrogen-bonded complex with a nucleophilic reagent, the pyrimidinone can orient the nucleophile for a specific trajectory of attack, thereby influencing the stereoselectivity of the reaction.

Transition State Stabilization: The formation of hydrogen bonds in the transition state of a reaction can lower the activation energy, thus accelerating the reaction rate. The specific geometry of the hydrogen-bonding network can preferentially stabilize one transition state over another, leading to high levels of enantioselectivity or diastereoselectivity.

Proton Transfer: In certain mechanisms, the N-H groups can be involved in proton transfer relays, acting as a shuttle to facilitate tautomerization or other proton-dependent steps in a reaction sequence.

Computational studies, such as those employing Density Functional Theory (DFT), have become invaluable tools for quantifying the energetics of these hydrogen-bonding interactions. jocpr.comnih.gov These studies can provide insights into the stability of hydrogen-bonded complexes, the changes in bond lengths and angles upon complexation, and the energy barriers for reactions proceeding through hydrogen-bond-mediated pathways. For instance, analysis based on the quantum theory of atoms in molecules (QTAIM) has been used to determine the energy of various hydrogen bonds in pyrimidinone systems. acs.orgsemanticscholar.org

The table below presents data from computational studies on related pyrimidinone systems, illustrating the typical energies associated with the types of hydrogen bonds that this compound can form. These values underscore the significant stabilizing effect of these interactions.

| Hydrogen Bond Type | Average Stabilization Energy (kcal/mol) |

| N-H···O | -16.55 |

| C-H···O | -6.48 |

| Total Hydrogen Bond Contribution | -21.64 to -21.72 |

| This data is derived from studies on substituted 4-(trihalomethyl)-2(1H)-pyrimidinones and provides an illustrative example of the interaction energies involved. acs.orgsemanticscholar.org |

Furthermore, NMR spectroscopy has been employed to confirm the presence and persistence of hydrogen bonds in solution. nih.govsemanticscholar.org Changes in the chemical shifts of the N-H protons upon addition of a hydrogen bond acceptor or a change in solvent can provide direct evidence of hydrogen bond formation and can be used to study the thermodynamics of these interactions. nd.edu

Derivatives of 4 Ethyltetrahydro 2 1h Pyrimidinone and Their Chemical Exploration

Synthesis of Substituted 4-Ethyltetrahydro-2(1H)-pyrimidinone Analogues

The synthesis of substituted analogues of this compound is a cornerstone of its chemical exploration. Various strategies have been developed to introduce a wide range of functional groups at different positions of the pyrimidinone ring.

N-alkylation of the tetrahydropyrimidinone core is a common strategy to introduce structural diversity. The nitrogen atoms at positions 1 and 3 are susceptible to alkylation, often with varying degrees of regioselectivity depending on the reaction conditions and the nature of the starting material. For instance, the use of a bulky alkyl group on one of the urea (B33335) nitrogens can direct the Biginelli reaction to form N3-substituted dihydropyrimidinones. nih.gov

One common method for N-alkylation involves the reaction of the pyrimidinone with an alkyl halide in the presence of a base. For example, various N-alkylated 1,4-dihydropyridine (B1200194) derivatives have been synthesized to explore their biological activities. researchgate.net The choice of base and solvent can significantly influence the outcome of the reaction, sometimes leading to a mixture of N1- and N1,N3-dialkylated products that require chromatographic separation. nih.gov

| Starting Material | Reagent | Product | Reference |

| 4-Aryl-1,4-dihydropyrimidine-5-carboxylic acid esters | Arylalkyl halides | N-Arylalkyl-1,4-dihydropyrimidine derivatives | researchgate.net |

| N-tert-butylurea | Various aldehydes and β-ketoesters | N3-tert-butyl substituted dihydropyrimidinones | nih.gov |

Beyond N-alkylation, modifications at other positions of the tetrahydropyrimidinone ring have been explored to generate novel derivatives. These modifications can involve the introduction of various substituents or even alterations to the ring structure itself.

A notable example is the functionalization at the C4 and C5 positions. The Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones, which are precursors to tetrahydropyrimidinones. wjpsonline.comnih.gov This reaction allows for the introduction of a wide variety of substituents at the C4 position by varying the aldehyde component. nih.gov Further modifications can be achieved through subsequent reactions. For instance, the introduction of amino and cyano moieties into the 1,2,3,4-tetrahydropyrimidine ring has been shown to enhance biological potency. mdpi.com

Ring expansion and contraction reactions have also been reported for tetrahydropyrimidine (B8763341) derivatives, leading to the formation of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles, respectively. rsc.org These transformations demonstrate the versatility of the tetrahydropyrimidinone scaffold in accessing other heterocyclic systems. rsc.org

| Modification Strategy | Resulting Structure | Reference |

| Biginelli Reaction | C4-substituted dihydropyrimidinones | wjpsonline.comnih.gov |

| Introduction of amino and cyano groups | Functionalized tetrahydropyrimidinones | mdpi.com |

| Ring expansion | Tetrahydro-1,3-diazepin-2-ones | rsc.org |

| Ring contraction | 1-Carbamoyl-1H-pyrroles | rsc.org |

The incorporation of other heterocyclic rings onto the this compound scaffold is a strategy employed to create more complex molecules with potentially enhanced properties. This can be achieved by using heterocyclic aldehydes in the Biginelli reaction or by subsequent functionalization of the pyrimidinone ring with heterocyclic fragments.

For example, the synthesis of tetrahydropyrimidine derivatives bearing a pyridinyl group at the C2 position has been reported. scielo.org.bo Similarly, the synthesis of pyrimidine (B1678525) derivatives incorporating pyrrole (B145914) and thiophene (B33073) moieties has been achieved, with these compounds showing interesting biological activities. researchgate.net The direct condensation of cyanic acid derivatives with N-vinyl/aryl amides provides a route to C4-heteroatom substituted pyrimidines, which can serve as versatile intermediates for further derivatization with heterocyclic systems. organic-chemistry.org

| Heterocyclic Moiety | Method of Incorporation | Reference |

| Pyridine | Use of nicotinic acid derivatives | scielo.org.bo |

| Pyrrole and Thiophene | Biginelli-type condensation with corresponding chalcones | researchgate.net |

| Various Heterocycles | Condensation with cyanic acid derivatives and subsequent functionalization | organic-chemistry.org |

Structure–Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is a crucial aspect of their study. The nature and position of substituents on the pyrimidinone ring can significantly influence the molecule's electronic properties and, consequently, its reactivity in various chemical transformations.

For instance, the presence of electron-donating or electron-withdrawing groups on an aromatic ring at the C4 position can affect the reactivity of the entire molecule. scielo.org.bo Studies on tetrahydropyrimidine derivatives have shown that the substituent at the C4 position plays a critical role in their biological activity. For example, a trifluoromethyl group at this position was found to be favorable for certain biological activities, while other substituents led to inactive compounds. nih.gov The effect of substituents on the aromatic ring has been observed to influence reaction times in synthetic procedures, with electron-donating groups favoring the reaction. scielo.org.bo

Conformational Analysis of Derivatives

The three-dimensional structure and conformational preferences of this compound derivatives are key determinants of their physical and biological properties. Conformational analysis helps in understanding how these molecules interact with their environment and biological targets.

The tetrahydropyrimidinone ring can adopt various conformations, such as boat or chair forms. The specific conformation is influenced by the nature and position of substituents. For instance, a study on the conformational analysis of two 2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-esters revealed details about their molecular structure and conformation. dntb.gov.ua Computational studies, often in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, are powerful tools for elucidating the preferred conformations of these derivatives.

Chiral Derivatives and Their Stereochemical Properties

The introduction of chirality into the this compound scaffold opens up possibilities for developing stereoselective compounds. A chiral center can be introduced at the C4 position by using a chiral aldehyde in the Biginelli reaction or through stereoselective reduction of a corresponding dihydropyrimidinone.

The stereochemistry of these derivatives is of paramount importance as enantiomers can exhibit different biological activities. The development of stereoselective synthetic methods for tetrahydropyrimidin-2(1H)-ones has been an active area of research. researchgate.net These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. The resulting chiral 1,3-diamine derivatives, obtained from the ring opening of chiral tetrahydropyrimidinones, can be valuable building blocks in organic synthesis. researchgate.net The asymmetric synthesis of axially chiral molecules has also gained significant attention, highlighting the broader importance of stereochemistry in complex molecule synthesis. rsc.org

Theoretical and Computational Chemistry Studies of 4 Ethyltetrahydro 2 1h Pyrimidinone

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Ethyltetrahydro-2(1H)-pyrimidinone. These methods, particularly Density Functional Theory (DFT), are employed to determine the molecule's most stable three-dimensional structure and conformational isomers.

Detailed Research Findings: For a non-rigid molecule like this compound, identifying all possible low-energy conformations is critical. Computational workflows often begin with a broad conformational search using cost-effective semiempirical methods. Subsequent geometry optimization and frequency calculations are then performed using more accurate DFT methods, such as B3LYP with a 6-31G(d) basis set, to yield reliable structural and thermodynamic data. sciensage.info This process determines the optimal bond lengths, bond angles, and dihedral angles that define the molecule's shape. The ethyl group and the saturated pyrimidinone ring introduce flexibility, leading to multiple possible conformers, such as chair, boat, and twist-boat forms for the six-membered ring, each with distinct energy levels. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics based on their calculated free energies.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular Dynamics (MD) simulations offer a view of the dynamic nature of this compound in a simulated biological environment, typically water. These simulations track the motions of atoms over time, providing a detailed picture of the molecule's flexibility and preferred shapes.

Detailed Research Findings: MD simulations, often running for hundreds of nanoseconds, reveal the conformational landscape of the molecule. nih.gov By simulating the molecule in an explicit solvent, these calculations provide a more realistic model of its behavior. The trajectories from MD simulations are analyzed to understand the transitions between different conformational states. nih.gov Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess structural stability and atomic mobility, respectively. nih.gov For this compound, simulations would likely show the ethyl group rotating freely and the tetrahydropyrimidinone ring undergoing puckering motions. The resulting free energy surface map can highlight the most stable and frequently visited conformations, offering crucial information for understanding how the molecule might adapt its shape to fit into a protein's binding site. doi.org

Ligand-Protein Interaction Modeling with Pyrimidinone Derivatives

While specific studies on this compound are limited, extensive research on the broader class of pyrimidinone and dihydropyrimidinone derivatives provides a strong framework for understanding its potential biological interactions. These studies are pivotal in identifying potential protein targets and predicting binding affinity.

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).

Detailed Research Findings: The docking process for pyrimidinone derivatives typically involves several key steps. First, the 3D structures of the ligands are generated and their energy is minimized. researchgate.netnih.gov Concurrently, a target protein structure is obtained from a repository like the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site. researchgate.netmdpi.com Software such as AutoDock, GLIDE, or MOE is then used to systematically sample a large number of orientations and conformations of the ligand within the protein's active site. researchgate.netmdpi.comremedypublications.com Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity. The results help identify the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. remedypublications.com

Binding Energy Calculations

Binding energy calculations provide a quantitative estimate of the affinity between a ligand and a protein, which is a critical parameter in drug design.

Detailed Research Findings: Following molecular docking, more rigorous methods are often used to calculate the binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly employed. researchgate.net These approaches calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies. researchgate.nettum.de The total binding free energy (ΔG_bind) is the difference between the free energy of the protein-ligand complex and the sum of the free energies of the isolated protein and ligand. A more negative value indicates a stronger and more stable interaction. youtube.com For instance, studies on pyrimidine (B1678525) derivatives have reported binding energies ranging from -5.77 to -5.88 kcal/mol for interactions with the Bcl-2 receptor. mdpi.com More advanced and computationally intensive methods like Free Energy Perturbation (FEP) can also be used for even higher accuracy. nih.gov

| Compound Class | Protein Target | Method | Calculated Binding Energy (kcal/mol) | Source |

| Pyrimidine Derivative | Bcl-2 Receptor | Molecular Docking | -5.88 | mdpi.com |

| Pyrimidine Derivative | Bcl-2 Receptor | Molecular Docking | -5.77 | mdpi.com |

| Myoglobin-Oxygen | Optimization | Ab initio | -26.61 | youtube.com |

| FKBP/FK506 Complex | PaCS-MD/MSM | MD Simulation | -13.6 | nih.gov |

| Trypsin/Benzamidine | PaCS-MD/MSM | MD Simulation | -6.1 | nih.gov |

Interaction with Specific Molecular Targets

Computational studies have explored the interaction of pyrimidinone derivatives with a variety of important biological targets, suggesting their potential therapeutic applications.

Detailed Research Findings: Molecular docking studies have identified several potential protein targets for pyrimidinone scaffolds. These include enzymes and receptors involved in various diseases. For example, dihydropyrimidinone derivatives have been investigated as potential inhibitors of Mtb thymidylate kinase, an enzyme crucial for Mycobacterium tuberculosis, showing promising docking scores. researchgate.net Other studies have targeted proteins involved in cancer, such as breast cancer target proteins and the anti-apoptotic protein Bcl-2. nih.govmdpi.com Additionally, pyrimidine derivatives have been docked against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, and against targets for diabetes, such as the α-amylase enzyme. remedypublications.comnih.gov These studies consistently show that the pyrimidinone core can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of these proteins.

| Compound Class | Molecular Target | PDB ID | Disease Area | Source |

| Dihydropyrimidinones | Mtb thymidylate kinase | 5NQ5 | Tuberculosis | researchgate.net |

| Pyrimidine Derivatives | SARS-CoV-2 Main Protease | - | COVID-19 | nih.gov |

| Dihydropyrimidinones | Breast Cancer Targets | - | Cancer | nih.gov |

| Pyrimidine Derivatives | Bcl-2 Receptor | 5VO4 | Cancer | mdpi.com |

| Pyrimidine Derivatives | α-amylase | 1HNY | Diabetes | remedypublications.com |

Spectroscopic Property Predictions (e.g., Photophysical Properties)

Computational methods can also predict the spectroscopic properties of molecules, which is essential for their experimental characterization.

Detailed Research Findings: Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. For pyrimidine and its derivatives, computational approaches have been used to simulate IR and UV-Vis spectra, showing good agreement with experimental data. researchgate.net Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's electronic properties and reactivity. sciensage.info For experimental characterization, predicted NMR chemical shifts (¹H and ¹³C) are calculated and compared with experimental spectra to confirm the synthesized structure. mdpi.com These predictive studies are invaluable for interpreting experimental spectroscopic data and confirming the identity and purity of newly synthesized compounds like this compound. researchgate.net

An extensive search of scientific literature has been conducted to find theoretical and computational chemistry studies, specifically focusing on Quantitative Structure-Activity Relationship (QSAR) modeling for the compound this compound.

Despite a thorough investigation of available research databases and scholarly articles, no specific QSAR studies dedicated solely to this compound could be identified. The scientific community has published a significant amount of research on QSAR modeling of broader classes of related compounds, such as pyrimidine and dihydropyrimidinone derivatives, which are explored for various therapeutic targets. nih.govijert.orgnih.govnih.govfrontiersin.orgrjpbr.comnih.govnist.gov These studies utilize computational models to correlate the structural features of these molecules with their biological activities, aiding in the design of new and more potent compounds. ijert.orgnih.gov

However, the specific compound of interest, this compound, does not appear to have been the subject of such focused computational analysis in the published literature. Therefore, no data tables or detailed research findings on its QSAR modeling for design purposes can be provided at this time.

Table of Compounds Mentioned

Advanced Applications of this compound: An Overview of Available Research

Following a comprehensive review of academic and scientific literature, it has been determined that there is limited to no specific information available regarding the advanced applications of the chemical compound This compound within the precise framework requested. The existing research focuses on structurally related, but distinct, pyrimidinone derivatives for the applications outlined.

The scientific community has explored analogous compounds for various advanced purposes. For instance, in the realm of asymmetric synthesis, derivatives like (S)-4-Isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one have been evaluated as chiral auxiliaries. Similarly, the field of supramolecular chemistry extensively documents the use of the ureidopyrimidinone (UPy) motif, which features a urea (B33335) group at the 2-position of the pyrimidinone ring, for creating materials with unique self-assembly properties. rsc.orgugent.betue.nlnih.gov The Biginelli reaction is also a well-documented method for synthesizing dihydropyrimidinones, which are used as scaffolds in medicinal chemistry. mdpi.com

However, specific research detailing the use of This compound as a building block for complex molecular architectures, a precursor in natural product synthesis, a chiral auxiliary, a component in chiral catalysts, or for integration into supramolecular chemistry and materials science is not present in the available literature.

Due to the absence of specific data for This compound in these advanced applications, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and focuses solely on this compound. Providing information on related compounds would not fulfill the specified constraints of the request.

Advanced Applications of 4 Ethyltetrahydro 2 1h Pyrimidinone in Academic Research

Integration into Supramolecular Chemistry and Materials Science

Design of Supramolecular Assemblies (e.g., Hydrogen Bonded Systems)

The core of 4-Ethyltetrahydro-2(1H)-pyrimidinone's utility in supramolecular chemistry lies in the quadruple hydrogen bonding motif offered by the ureidopyrimidinone (UPy) core. This motif is capable of forming highly stable and specific self-complementary dimers, a property that is foundational to the construction of larger, well-defined supramolecular structures. researchgate.net The presence of the ethyl group at the 4-position of the pyrimidinone ring introduces subtle yet significant modifications to the properties of these assemblies compared to their more common methyl-substituted counterparts.

Research into related systems has shown that the nature of the alkyl substituent can influence the stability and dynamics of the resulting supramolecular polymers. For instance, studies comparing ethyl- and methyl-substituted host molecules in supramolecular cages have indicated that ethyl substitution can, in some cases, lead to a modest increase in binding affinity. researchgate.net This suggests that the ethyl group in this compound may contribute to a more favorable energetic landscape for dimerization and subsequent self-assembly.

Furthermore, the steric bulk of the ethyl group can play a crucial role in directing the geometry of the supramolecular assembly. In the context of UPy-based thermoplastic elastomers, the substituent at the pyrimidinone ring has been shown to be critical for the rate of nanofiber formation. researchgate.net While direct comparative data for the ethyl-substituted tetrahydro-pyrimidinone is limited, it is plausible that the ethyl group influences the packing and stacking of the UPy dimers, thereby affecting the morphology and properties of the resulting supramolecular structures. The formation of these ordered, high-aspect-ratio nanofibers is a hierarchical process that begins with the dimerization of the UPy units. researchgate.net

The table below summarizes key interactions and their implications in supramolecular assemblies involving the UPy motif.

| Interaction Type | Key Moieties Involved | Implication for Supramolecular Assembly |

| Quadruple Hydrogen Bonding | Ureidopyrimidinone (UPy) core | Strong and directional dimerization, forming the basis of supramolecular polymerization. |

| Steric Effects | Ethyl group at the 4-position | Influences packing, stability, and kinetics of nanofiber formation. |

| π-π Stacking | Pyrimidinone rings | Contributes to the lateral aggregation and stability of the assembled structures. |

Development of Functional Polymeric Materials

The robust and reversible nature of the hydrogen bonds in this compound dimers makes them excellent cross-linking agents for the development of functional polymeric materials. By incorporating this pyrimidinone derivative into polymer chains, either at the ends or as side groups, materials with dynamic and responsive properties can be created. tue.nl

The functionalization of polymers with UPy moieties can transform a viscous liquid into an elastic solid, a testament to the strength of the supramolecular interactions. tue.nl The mechanical properties of these materials are highly tunable and depend on factors such as the concentration of the UPy units and the nature of the polymer backbone. For example, the incorporation of UPy groups into poly(ethylenebutylene) has been shown to yield materials with significantly enhanced mechanical properties. researchgate.net

Comparative studies on polymers with different alkyl substitutions provide insight into the potential role of the ethyl group. For instance, in a study comparing plasma-polymerized films of 2-ethyl-2-oxazoline (B78409) and 2-methyl-2-oxazoline, differences in surface morphology and cytocompatibility were observed, with the ethyl-substituted polymer exhibiting a smoother surface. mdpi.com While this system is different from pyrimidinone-based polymers, it highlights that a seemingly small change from a methyl to an ethyl group can have a measurable impact on the final properties of the material. This suggests that polymers incorporating this compound may exhibit distinct surface properties and biocompatibility profiles compared to their methyl analogs.

The development of UPy-functionalized polymers has led to a wide array of materials, including supramolecular thermoplastic elastomers and hydrogels for biomedical applications. researchgate.nettue.nl The dynamic nature of the hydrogen bonds allows for properties such as self-healing and processability at elevated temperatures.

| Polymer Type | UPy Derivative Integration | Resulting Material Properties |

| Thermoplastic Elastomers | End-functionalization of low Tg oligomers | Enhanced mechanical strength, elasticity, and processability. researchgate.net |

| Hydrogels | Incorporation into hydrophilic polymer networks | Tunable mechanical properties, dynamic behavior, and potential for biomedical applications. tue.nl |

| Functional Coatings | Copolymerization with other monomers | Modified surface properties, such as hydrophilicity and antifouling capabilities. nih.gov |

Applications in Chemical Biology and Probe Development

The application of this compound in the realm of chemical biology and probe development is an emerging area of research. While direct examples of this specific compound being used as a molecular probe are not yet widely reported in the literature, the inherent properties of the pyrimidinone scaffold suggest significant potential. Chemical probes are small molecules used to study and manipulate biological systems, and their efficacy often relies on specific molecular recognition and reactivity. nih.govfebs.org

The pyrimidinone core is a common motif in biologically active molecules. For instance, certain pyrimidinone derivatives have been synthesized and evaluated for their biological activity, demonstrating the potential for this class of compounds to interact with biological targets. The development of superoxide-responsive quinone methide precursors for proximity labeling highlights a strategy where a chemical trigger leads to the formation of a reactive species for tagging nearby proteins, a concept that could potentially be adapted to pyrimidinone-based probes. nih.gov

The ability of the ureidopyrimidinone unit to engage in specific hydrogen-bonding interactions could be harnessed to design probes that target particular biomolecules or cellular environments. The ethyl group could be further functionalized to introduce reporter groups, such as fluorophores or affinity tags, without disrupting the crucial hydrogen-bonding motif. The modular nature of UPy-based supramolecular chemistry would allow for the "mix-and-match" assembly of such functionalized probes. tue.nl

While the direct use of this compound as a chemical probe is still in its nascent stages, the foundational research into its supramolecular and polymeric properties provides a strong basis for its future development in this exciting field.

Future Directions and Emerging Research Avenues for 4 Ethyltetrahydro 2 1h Pyrimidinone

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of tetrahydropyrimidinones, including the 4-ethyl derivative, has traditionally been dominated by the Biginelli reaction and its variations. amazonaws.com This multicomponent reaction offers a straightforward approach to the pyrimidine (B1678525) core. amazonaws.com However, future research will focus on overcoming the limitations of classical methods, such as harsh reaction conditions and modest yields, by exploring innovative catalytic systems and reaction media.

The quest for greener and more efficient synthetic protocols has led to the investigation of various catalysts. Studies on related dihydropyrimidinones have shown the efficacy of natural catalysts like granite and quartz, which offer an eco-friendly and reusable option. mdpi.com Another promising avenue is the use of Brønsted acidic ionic liquids, which can facilitate the reaction under solvent-free conditions, leading to high yields and shorter reaction times. mdpi.com Furthermore, the application of Lewis acids such as hafnium(IV) triflate is being explored to enhance reaction efficiency. mdpi.com

Future synthetic strategies will likely focus on:

Novel Catalysts: Exploring a wider range of heterogeneous and homogeneous catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, to improve yield, selectivity, and reusability. The use of magnetic nanocatalysts, for instance, has shown promise in the synthesis of related compounds, allowing for easy separation and recycling. tandfonline.com

Solvent-Free and Alternative Media: Expanding the use of solvent-free "grindstone" chemistry and aqueous reaction conditions to minimize environmental impact and simplify purification processes. amazonaws.comnih.gov

Flow Chemistry: Implementing continuous flow reactors for the synthesis of 4-Ethyltetrahydro-2(1H)-pyrimidinone to enable better control over reaction parameters, improve safety, and allow for facile scalability.

| Catalyst Type | Example | Key Advantages |

| Natural Catalysts | Granite, Quartz | Eco-friendly, Reusable |

| Ionic Liquids | [Btto][p-TSA] | High yield, Solvent-free conditions |

| Lewis Acids | Hafnium(IV) Triflate | Enhanced reaction efficiency |

| Nanocatalysts | Magnetic Nanoparticles | Easy separation, Reusability |

Exploration of Undiscovered Reactivity Profiles

The current understanding of the reactivity of this compound is largely centered around its synthesis. Future research must delve into its broader chemical behavior to unlock new synthetic transformations and applications. Investigating the reactivity of the N-H and C=O functional groups, as well as the potential for ring-opening and ring-transformation reactions, will be critical.

Key areas for exploration include:

Functionalization: Developing methods for selective functionalization at various positions of the tetrahydropyrimidinone ring to create a diverse library of derivatives. This could involve N-alkylation, N-arylation, and reactions at the C-5 and C-6 positions.

Asymmetric Synthesis: Designing enantioselective synthetic routes to access specific stereoisomers of this compound and its derivatives, which is crucial for pharmacological applications where stereochemistry often dictates biological activity.

Polymerization: Investigating the potential of this compound as a monomer for the synthesis of novel polymers with unique properties.

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling can accelerate the discovery of new derivatives with desired properties.

Future computational studies will likely involve:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level computational methods to elucidate the electronic structure, spectroscopic properties, and reaction mechanisms of this compound and its derivatives. nih.gov

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.govdovepress.comrsc.org Molecular dynamics simulations can further explore the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity or other properties. nih.gov This can aid in the rational design of more potent or selective compounds. nih.gov

| Computational Method | Application in this compound Research |

| Quantum Chemical Calculations | Elucidation of electronic structure, reaction mechanisms |

| Molecular Docking | Prediction of binding to biological targets |

| Molecular Dynamics | Analysis of ligand-protein complex stability |

| QSAR | Correlation of structure with activity for rational design |

Integration with Machine Learning in Chemical Discovery

The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to revolutionize chemical discovery. nih.govnih.gov For this compound, ML algorithms can be trained on existing chemical data to predict the properties of new derivatives, optimize reaction conditions, and even propose novel synthetic routes. nih.govnih.gov

Future research directions include:

Predictive Modeling: Using ML models to predict various properties of this compound derivatives, such as solubility, toxicity, and biological activity, based on their molecular structure. youtube.com

Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic pathways to this compound and its analogs. cas.org

High-Throughput Screening Analysis: Integrating ML with high-throughput screening data to rapidly identify lead compounds from large chemical libraries.

Expanding Applications in Emerging Fields

While the primary focus of research on tetrahydropyrimidinone derivatives has been in medicinal chemistry, due to their diverse pharmacological activities, the unique structural and electronic properties of this compound suggest potential applications in other emerging fields. researchgate.netmdpi.comnih.gov

Potential future applications to be explored:

Materials Science: Investigating the use of this compound and its derivatives as building blocks for functional materials, such as organic light-emitting diodes (OLEDs), sensors, or smart polymers. The concept of the materials science tetrahedron, which links structure, properties, processing, and performance, can guide this research. nih.govyoutube.comyoutube.com

Agrochemicals: Screening this compound derivatives for potential herbicidal, fungicidal, or insecticidal activity. The structural similarity to other nitrogen-containing heterocycles used in agriculture makes this a promising area of investigation.

Catalysis: Exploring the potential of metal complexes of this compound derivatives as catalysts for organic transformations.

Q & A

Q. What are the standard synthetic routes for 4-Ethyltetrahydro-2(1H)-pyrimidinone?

A modified Biginelli reaction is commonly employed, utilizing ethyl acetoacetate, urea, and a substituted aldehyde (e.g., 4-ethylbenzaldehyde) in ethanol under reflux. Amino acids (e.g., L-proline) serve as eco-friendly catalysts, with reaction optimization achieved by adjusting solvent polarity and catalyst loading. Workup involves precipitation in ice-cold water and recrystallization for purification .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring saturation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N-H stretches. Mass spectrometry (MS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related dihydropyrimidinone analogs .

Q. What biological activities are associated with dihydropyrimidinone derivatives like this compound?

Dihydropyrimidinones exhibit antibacterial and antifungal properties, likely due to interactions with microbial enzymes or membrane proteins. For example, sulfur-containing analogs show enhanced activity against Staphylococcus aureus and Candida albicans. Activity correlates with substituent electronegativity and steric effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Systematic screening of solvents (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst type (e.g., Lewis acids vs. organocatalysts) is essential. Four-component reactions involving arylamines and cyclic diketones may enhance regioselectivity, though competing pathways require kinetic control .

Q. How can contradictions in synthetic data (e.g., variable yields) be resolved?

Comparative studies using identical starting materials under controlled conditions (e.g., inert atmosphere, standardized reagent purity) isolate variables. For example, conflicting reports on amino acid catalyst efficiency (e.g., L-proline vs. L-threonine) may arise from differences in aldehyde reactivity or solvent polarity, necessitating mechanistic probes like Hammett plots .

Q. What computational methods aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies model interactions with biological targets (e.g., bacterial dihydrofolate reductase), guiding rational design of analogs with improved binding affinity .

Q. What green chemistry approaches are viable for synthesizing this compound?

Solvent-free mechanochemical synthesis or water-ethanol mixtures reduce environmental impact. Biocatalysis (e.g., lipases) and recyclable catalysts (e.g., magnetic nanoparticles) enhance sustainability. Lifecycle assessments compare energy inputs and waste generation across methods .

Q. How do structural modifications influence the bioactivity of this compound?

Replacing the ethyl group with electron-withdrawing substituents (e.g., Cl, CF₃) increases antimicrobial potency but may reduce solubility. Thione analogs (C=S vs. C=O) show altered hydrogen-bonding capacity, impacting target selectivity. Quantitative Structure-Activity Relationship (QSAR) models validate these trends .

Q. What mechanistic insights exist for dihydropyrimidinone formation?

Kinetic studies using in-situ IR or NMR spectroscopy identify intermediates (e.g., Knoevenagel adducts). Isotopic labeling (e.g., ¹⁵N-urea) traces nitrogen incorporation. Competing pathways, such as Michael addition vs. cyclocondensation, are probed by varying substrate stoichiometry .

Q. Methodological Notes

-

Synthetic Optimization Table

Parameter Typical Range Impact on Yield/Purity Catalyst Loading 5–10 mol% Higher loading accelerates kinetics but risks by-products Reaction Time 2–6 hours Prolonged heating degrades heat-sensitive aldehydes Solvent Polarity Ethanol (ε = 24.3) Polar aprotic solvents (e.g., DMF) may improve solubility -

Characterization Data

- ¹H NMR (DMSO-d₆) : δ 1.2 (t, 3H, CH₂CH₃), 2.4 (q, 2H, CH₂), 3.8 (m, 2H, ring CH₂), 5.1 (s, 1H, NH).

- IR (KBr) : 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。